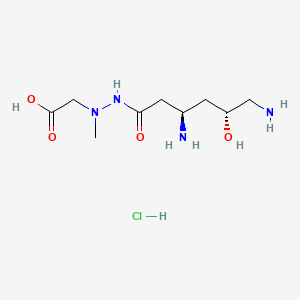
Negamycin (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Negamycin (hydrochloride) is a natural pseudodipeptide antibiotic with promising activity against both Gram-negative and Gram-positive bacteria. It was originally isolated from cultures of Streptomyces purpeofuscus. Negamycin is known for its ability to bind to ribosomes, stimulating miscoding and inhibiting ribosome translocation, which makes it effective against a variety of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The formal synthesis of negamycin can be achieved using commercially available ethyl 4-chlorobutyrate as the starting material. The synthesis involves eight steps and results in a 29% overall yield. Key steps include an in-situ enzymatic promoted asymmetric reduction reaction to introduce a chiral hydroxy group at C-5 and a late-stage azidination at C-6 . Another efficient strategy involves using commercially available achiral N-Boc-2-aminoacetaldehyde as the starting material, achieving a 42% overall yield .
Industrial Production Methods
Industrial production methods for negamycin typically involve fermentation processes using Streptomyces purpeofuscus. The compound is then isolated and purified from the bacterial cultures. This method ensures the production of negamycin in sufficient quantities for both research and clinical applications .
Chemical Reactions Analysis
Negamycin undergoes various chemical reactions, including:
Oxidation and Reduction: Negamycin can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: Common reagents used in substitution reactions include azides and other nucleophiles.
Mannich Reaction: The C-3 aza-chiral center of negamycin can be constructed via an Ellman reagent-based asymmetric Mannich reaction.
Scientific Research Applications
Negamycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying pseudodipeptide antibiotics and their synthetic routes.
Mechanism of Action
Negamycin exerts its effects by binding to the small subunit head domain of the bacterial ribosome. This binding induces translational stalling and miscoding, leading to the inhibition of protein synthesis and ultimately causing cell death. The compound interacts with the 16S rRNA within the ribosome, displacing tetracycline and stabilizing near-cognate ternary complexes within the A site during the initial selection process .
Comparison with Similar Compounds
Negamycin is unique in its ability to cross the bacterial cytoplasmic membrane by multiple routes, depending on environmental conditions. This characteristic sets it apart from other antibiotics such as GE81112 and bialaphos, which have more limited uptake mechanisms . Similar compounds include:
Gentamicin: An aminoglycoside antibiotic with similar ribosome-binding properties but higher toxicity.
Tetracycline: Another ribosome-binding antibiotic that prevents tRNA entry, unlike negamycin, which promotes miscoding.
Bialaphos: An antibiotic with a different mechanism of action but similar antibacterial spectrum.
Negamycin’s unique binding mode and broad-spectrum activity make it a valuable compound for both research and clinical applications.
Properties
Molecular Formula |
C9H21ClN4O4 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
2-[[[(3R,5R)-3,6-diamino-5-hydroxyhexanoyl]amino]-methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H20N4O4.ClH/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10;/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17);1H/t6-,7-;/m1./s1 |
InChI Key |
NEDXOMDIXKPXQU-ZJLYAJKPSA-N |
Isomeric SMILES |
CN(CC(=O)O)NC(=O)C[C@@H](C[C@H](CN)O)N.Cl |
Canonical SMILES |
CN(CC(=O)O)NC(=O)CC(CC(CN)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[4-[3-[Bis(2-hydroxydodecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B10854027.png)

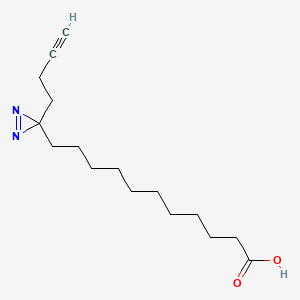
![Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2](/img/structure/B10854048.png)
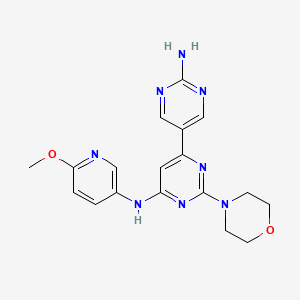
![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854052.png)
![4-[12-Hydroxy-12-(3-hydroxyprop-1-enyl)-11-methyl-21-oxo-5-hexacyclo[14.7.1.01,19.03,8.09,24.011,15]tetracosa-3(8),4,6,19-tetraenyl]benzonitrile](/img/structure/B10854053.png)
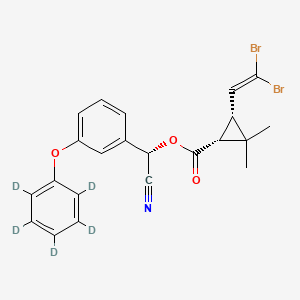
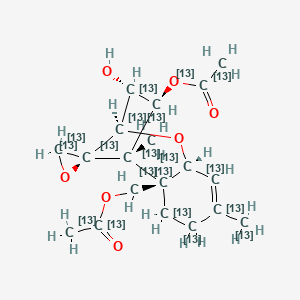
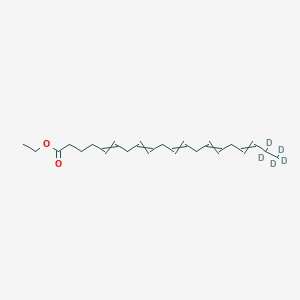
![2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B10854083.png)
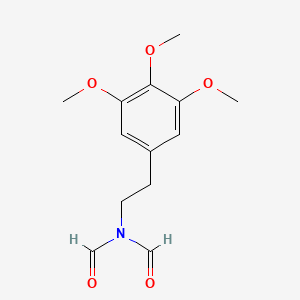
![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)

